- A Trisheteroleptic Cyclometalated RuII Sensitizer that Enables High Power Output in a Dye-Sensitized Solar Cell, Angewandte Chemie, 2011, 50(45), 10682-10685
Cas no 917985-54-7 (2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
917985-54-7 structure
Product Name:2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-Nr.:917985-54-7
MF:C16H27BO2S
MW:294.260383844376
MDL:MFCD10567052
CID:780246
PubChem ID:329761756
Update Time:2024-10-26
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-
- 2-(5-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-Hexyl-2-thiopheneboronic acid pinacol ester
- 5-hexylthiophen-2-boronic acid pinacol ester
- 5-Hexylthiopheneboronic acid pinacol ester
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-hexylthiophene
- 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-di-oxaborolane
- hexylthiophene boronic acid pinacol ester
- EOS567
- FWZQTJFOKCBQGX-UHFFFAOYSA-N
- BCP30229
- AX8251636
- 5-hexyl thiophene boronic acid pinacol ester
- 5-HEXYL-2-THIOPHENEBORONIC ACID PINACOL
- (5-HEXYLTHIOPHEN-2-YL)BORONIC ACID PINACOL
- 2-(5-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 5-Hexylthien-2-ylboronic acid pinacol ester
- 917985-54-7
- 5-Hexylthiophene-2-boronic acid, pinacol ester
- DB-111592
- SCHEMBL12122383
- EN300-12576440
- 5-Hexyl-2-thiopheneboronic acid pinacol ester;5-hexylthiophen-2-boronic acid pinacol ester;5-Hexyl-2-thiopheneboronic acid pinacol ester
- DTXSID00674705
- AKOS016014857
- 5-Hexyl-2-thiopheneboronic acid pinacol ester, 97%
- BS-17836
- F15509
- (5-HEXYLTHIOPHEN-2-YL)BORONIC ACID PINACOL ESTER
- CS-0091653
- MFCD10567052
- 2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD10567052
- Inchi: 1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-14(20-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
- InChI-Schlüssel: FWZQTJFOKCBQGX-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1=CC=C(CCCCCC)S1
Berechnete Eigenschaften
- Genaue Masse: 294.18200
- Monoisotopenmasse: 294.1824814g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 6
- Komplexität: 304
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 46.7
Experimentelle Eigenschaften
- Dichte: 0.977 g/mL at 25 °C
- Siedepunkt: 140-142 °C/0.5 mmHg
- Brechungsindex: n20/D 1.5
- PSA: 46.70000
- LogP: 4.17010
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: 24/25
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG147-200mg |
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
917985-54-7 | 95+% | 200mg |
432.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG147-1g |
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
917985-54-7 | 95+% | 1g |
1512.0CNY | 2021-07-10 | |
| Ambeed | A888432-250mg |
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
917985-54-7 | 95% | 250mg |
$27.0 | 2025-04-15 | |
| Ambeed | A888432-1g |
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
917985-54-7 | 95% | 1g |
$43.0 | 2025-04-15 | |
| Ambeed | A888432-5g |
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
917985-54-7 | 95% | 5g |
$129.0 | 2025-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG147-50mg |
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
917985-54-7 | 95+% | 50mg |
172.0CNY | 2021-07-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD251636-250mg |
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
917985-54-7 | 95% | 250mg |
¥84.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD251636-1g |
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
917985-54-7 | 95% | 1g |
¥185.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD251636-5g |
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
917985-54-7 | 95% | 5g |
¥785.0 | 2024-04-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D887342-250mg |
1,3,2-Dioxaborolane, 2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl- |
917985-54-7 | 98% | 250mg |
¥414.00 | 2022-01-10 |
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 -70 °C → 25 °C; 18 h, 25 °C
1.3 Solvents: Methanol
1.2 -70 °C → 25 °C; 18 h, 25 °C
1.3 Solvents: Methanol
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 5 min, rt
1.2 overnight, 50 °C
1.2 overnight, 50 °C
Referenz
- Reticulated Heterojunctions for Photovoltaic Devices, Angewandte Chemie, 2010, 49(43), 7909-7912
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 2 h, -78 °C; overnight, -78 °C → rt
1.3 Solvents: Water
1.2 2 h, -78 °C; overnight, -78 °C → rt
1.3 Solvents: Water
Referenz
- Fluorescent organic nanoparticles based on branched small molecule: preparation and ion detection in lithium-ion battery, ACS Applied Materials & Interfaces, 2013, 5(8), 3392-3400
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 16 h, reflux
Referenz
- Synthesis of new wide nematic diaryl-diacetylenes containing thiophene-based heteromonocyclic and heterobicyclic structures, and their birefringence properties, Liquid Crystals, 2014, 41(5), 642-651
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 5 min, rt
1.2 8 - 12 h, 50 °C
1.2 8 - 12 h, 50 °C
Referenz
- Shape-shifting in contorted dibenzotetrathienocoronenes, Chemical Science, 2011, 2(8), 1480-1486
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 2 h, -78 °C
1.2 0.2 h, -78 °C; -78 °C → rt; 20 h, rt
1.2 0.2 h, -78 °C; -78 °C → rt; 20 h, rt
Referenz
- Soluble and Easily Crystallized Anthracene Derivatives: Precursors of Solution-Processable Semiconducting Molecules, Organic Letters, 2007, 9(13), 2573-2576
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 20 min, 0 °C; 0 °C → -78 °C
1.2 -78 °C; 17 h, rt
1.2 -78 °C; 17 h, rt
Referenz
- Tris(thiocyanate) Ruthenium(II) Sensitizers with Functionalized Dicarboxyterpyridine for Dye-Sensitized Solar Cells, Angewandte Chemie, 2011, 50(36), 8270-8274
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Referenz
- Orthogonal Functionalization of Cyclopenta[hi]aceanthrylenes, Organic Letters, 2013, 15(6), 1202-1205
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Butyllithium
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt
Referenz
- In search of efficient solubilizing groups for liquid and luminescent oligo(phenylene-thiophene) chromophores, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(47), 17074-17082
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 overnight, rt
1.3 Reagents: Water ; cooled
1.2 overnight, rt
1.3 Reagents: Water ; cooled
Referenz
- Synthesis and characterization of starburst conjugated molecules with multiple p-n branches for narrow band gap modulation, Huaxue Xuebao, 2013, 71(9), 1248-1256
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Peripherally diketopyrrolopyrrole-functionalized dendritic oligothiophenes - synthesis, molecular structure, properties and applications, Polymer Chemistry, 2017, 8(9), 1460-1476
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 15 min, -78 °C; -78 °C → rt; 18 h, rt
1.2 15 min, -78 °C; -78 °C → rt; 18 h, rt
Referenz
- Behaviour of Regioisomeric Bithiophenes in the Oxidative Synthesis of Tetrathieno-Fused π-Expanded Fluorenes and Their Characterization, Asian Journal of Organic Chemistry, 2020, 9(12), 2144-2152
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C → rt; 25 - 30 min, rt; rt → -78 °C
1.2 3 h, -78 °C
1.2 3 h, -78 °C
Referenz
- Ligand Engineering for the Efficient Dye-Sensitized Solar Cells with Ruthenium Sensitizers and Cobalt Electrolytes, Inorganic Chemistry, 2016, 55(13), 6653-6659
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C → 0 °C; 20 min, 0 °C
1.2 -78 °C → rt; 3 h, rt
1.2 -78 °C → rt; 3 h, rt
Referenz
- Dye Molecular Structure Device Open-Circuit Voltage Correlation in Ru(II) Sensitizers with Heteroleptic Tridentate Chelates for Dye-Sensitized Solar Cells, Journal of the American Chemical Society, 2012, 134(17), 7488-7496
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Referenz
- A detailed study on the thermal, photo-physical and electrochemical properties and OFET applications of D-π-A-π-D structured unsymmetrical diketopyrrolopyrrole materials, RSC Advances, 2015, 5(115), 94859-94865
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Dimethyl-p-toluidine , Aluminum chloride , Boron trichloride Solvents: Dichloromethane ; 10 min, rt; 18 h, rt
1.2 Reagents: Triethylamine ; rt
1.2 Reagents: Triethylamine ; rt
Referenz
- Simple inexpensive boron electrophiles for direct arene borylation, Chemical Communications (Cambridge, 2011, 47(46), 12459-12461
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
Referenz
- Aggregation-induced Emission and Aggregation Promoted Photo-oxidation in Thiophene-substituted Tetraphenylethylene Derivative, Chemistry - An Asian Journal, 2016, 11(20), 2932-2937
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Molecularly Engineered Ru(II) Sensitizers Compatible with Cobalt(II/III) Redox Mediators for Dye-Sensitized Solar Cells, Inorganic Chemistry, 2016, 55(15), 7388-7395
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2,3-Dimethylbutane-2,3-diol
- 2-Hexylthiophene
- 5-Bromo-2-hexylthiophene
- Pinacolborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:917985-54-7)2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bestellnummer:A903116
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:13
Preis ($):175.0/611.0
Email:sales@amadischem.com
2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Verwandte Literatur
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
917985-54-7 (2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Verwandte Produkte
- 1361117-06-7(2-(5''-(2-Ethylhexyl)-[2,2':5',2''-terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1447710-10-2(5-Ethylthiophene-2-boronic acid pinacol ester)
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- 1473358-18-7(5-N-Propylthiophene-2-Boronic Acid Pinacol Este)
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:917985-54-7)2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reinheit:99%/99%
Menge:5g/25g
Preis ($):175.0/611.0